molecular formula C8H17Cl2N5O B2650177 [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 2126177-63-5

[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No.: B2650177
CAS No.: 2126177-63-5
M. Wt: 270.16
InChI Key: YGOOSCJMRSJSBC-UHFFFAOYSA-N
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Description

[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring, a triazole ring, and a methanamine group, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using suitable precursors like epoxides or halides.

    Attachment of the Methanamine Group: This step often involves reductive amination reactions where the triazole intermediate is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, epoxides, and other electrophiles in the presence of nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe or ligand in studies involving enzyme activity, receptor binding, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural features allow for the design of molecules with specific pharmacological properties, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanol
  • [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methylamine
  • [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methyl chloride

Uniqueness

Compared to similar compounds, [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride stands out due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Properties

IUPAC Name

[3-(4-methylmorpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O.2ClH/c1-13-2-3-14-5-6(13)8-10-7(4-9)11-12-8;;/h6H,2-5,9H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOOSCJMRSJSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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